molecular formula C15H26N2 B8183363 N1-benzyl-N1-isobutyl-N3-methylpropane-1,3-diamine

N1-benzyl-N1-isobutyl-N3-methylpropane-1,3-diamine

Cat. No.: B8183363
M. Wt: 234.38 g/mol
InChI Key: DFNRWQDZXHNZBB-UHFFFAOYSA-N
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Description

N1-benzyl-N1-isobutyl-N3-methylpropane-1,3-diamine is an organic compound characterized by the presence of benzyl, isobutyl, and methyl groups attached to a propane-1,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-benzyl-N1-isobutyl-N3-methylpropane-1,3-diamine typically involves the reaction of benzyl chloride, isobutylamine, and methylamine with propane-1,3-diamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium on carbon, can enhance the reaction efficiency. The reaction mixture is usually subjected to purification steps, including distillation and recrystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N1-benzyl-N1-isobutyl-N3-methylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N1-benzyl-N1-isobutyl-N3-methylpropane-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-benzyl-N1-isobutyl-N3-methylpropane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-benzyl-N3-methylpropane-1,3-diamine
  • N1-benzyl-N1-isobutylpropane-1,3-diamine
  • N1-benzyl-N3, N3-diethylpropane-1,3-diamine

Comparison: N1-benzyl-N1-isobutyl-N3-methylpropane-1,3-diamine is unique due to the presence of both isobutyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N'-benzyl-N-methyl-N'-(2-methylpropyl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-14(2)12-17(11-7-10-16-3)13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNRWQDZXHNZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCCNC)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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